Tert-butyl N-(2-methylbut-3-enyl)carbamate
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Overview
Description
Tert-butyl N-(2-methylbut-3-enyl)carbamate is an organic compound with the molecular formula C10H19NO2. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl N-(2-methylbut-3-enyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-methylbut-3-en-1-ol. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the carbamate, followed by nucleophilic substitution with the alcohol. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-(2-methylbut-3-enyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Amines, alcohols, in the presence of a base like NaH or K2CO3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Tert-butyl N-(2-methylbut-3-enyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methylbut-3-enyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, releasing the free amine. This mechanism is crucial in peptide synthesis and other complex organic syntheses.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar structure but lacks the 2-methylbut-3-enyl group.
Ethyl carbamate: Similar functional group but with an ethyl group instead of tert-butyl.
Methyl carbamate: Similar functional group but with a methyl group instead of tert-butyl.
Uniqueness: Tert-butyl N-(2-methylbut-3-enyl)carbamate is unique due to the presence of the 2-methylbut-3-enyl group, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to act as a protecting group and its stability under various conditions make it particularly valuable in multi-step synthetic processes .
Properties
IUPAC Name |
tert-butyl N-(2-methylbut-3-enyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-6-8(2)7-11-9(12)13-10(3,4)5/h6,8H,1,7H2,2-5H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWRRSKCTAXZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1649973-85-2 |
Source
|
Record name | tert-butyl N-(2-methylbut-3-en-1-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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